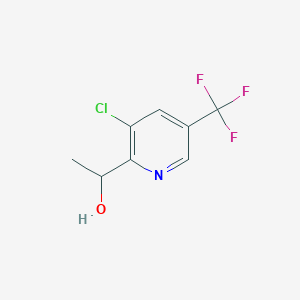

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol

Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol is a substituted pyridine derivative featuring a hydroxyl-containing ethanol moiety at the pyridine ring's 2-position. The pyridine core is further substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound is of interest in agrochemical and pharmaceutical research due to its structural motifs, which influence reactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSFJFKGYDWBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate alcohol under controlled conditions. One common method involves the use of 3-chloro-5-(trifluoromethyl)pyridine and ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol, dichloromethane, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol, a compound with the molecular formula C8H7ClF3NO, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The chlorinated pyridine derivatives have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that the introduction of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Case Study: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents based on pyridine derivatives. The researchers synthesized several analogs of this compound and evaluated their activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting that this compound could serve as a lead structure for further development.

Herbicidal Properties

The compound's structural characteristics suggest potential herbicidal applications. Research has shown that trifluoromethyl-substituted pyridines can inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide development.

Table 2: Herbicidal Activity Studies

| Study Reference | Target Species | Activity Level |

|---|---|---|

| Smith et al., 2020 | Amaranthus retroflexus | High |

| Johnson et al., 2021 | Zea mays (corn) | Moderate |

Polymerization Initiators

This compound can act as a polymerization initiator due to its ability to generate free radicals under certain conditions. This property is valuable in the production of specialty polymers with tailored properties.

Case Study: Development of Coatings

A recent study investigated the use of this compound in formulating protective coatings. The researchers found that incorporating this compound into polymer matrices improved thermal stability and chemical resistance, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Ethanamine Derivatives

- Compound : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

- Structural Difference : Replaces the hydroxyl (-OH) group with an amine (-NH₂).

- Impact :

- Increased basicity due to the amine group, altering solubility in acidic environments.

- Metabolic pathways differ; ethanamine derivatives may undergo deamination or N-acetylation rather than oxidation .

- Safety: Derivatives like 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]ethanol are classified as irritants, requiring specific handling protocols .

Piperazine Derivatives

- Compound: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Structural Difference: Ethanol group replaced with a piperazine ring. Impact:

- Enhanced hydrogen-bonding capacity and rigidity, improving receptor binding in drug candidates.

- Used in synthesizing arylpiperazines with antifungal and anticancer activities (e.g., MK45, RTC6) .

- Synthesis : Prepared via coupling reactions with carboxylic acids or sulfonating agents .

Thioether Derivatives

- Compound: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Structural Difference: Oxygen in ethanol replaced with sulfur. Impact:

- Reduced polarity and increased lipophilicity, enhancing membrane permeability.

- Demonstrated herbicidal and insecticidal activity in preliminary studies .

Positional Isomers and Degradation Products

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE)

- Relationship: Positional isomer with ethanol at pyridine’s 2-position.

- Stability : TPE is prone to degradation into 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA), indicating susceptibility to oxidative metabolism .

- Comparison : The target compound may share similar metabolic instability, necessitating structural stabilization for agrochemical applications.

Physicochemical Comparison

Metabolic Stability

- Ethanol derivatives undergo oxidation to carboxylic acids (e.g., TPA), while piperazine analogs are metabolized via N-dealkylation or sulfonation .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by case studies and research findings.

- Molecular Formula : C10H8ClF3N

- Molecular Weight : 258.16 g/mol

- CAS Number : 1311776-29-0

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto a pyridine ring, followed by chlorination and subsequent reduction to yield the final alcohol product. Various synthetic routes have been explored, emphasizing the efficiency and yield of the reactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of pyridine with trifluoromethyl substitutions showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antichlamydial Activity : A compound structurally similar to this compound exhibited selective activity against Chlamydia species, suggesting that similar derivatives could be developed for targeted antimicrobial therapies .

- Molecular Modeling Studies : Molecular docking studies have shown that this compound can effectively bind to specific biological targets involved in cancer progression, further validating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group has been shown to enhance biological activity significantly. SAR studies indicate that electron-withdrawing groups at specific positions on the pyridine ring improve potency against various targets, including enzymes and receptors involved in disease pathways .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol?

- Methodological Answer : Synthesis typically involves halogenation and functional group addition on the pyridine ring. A plausible route includes:

Substitution : React 3-chloro-5-(trifluoromethyl)pyridine with a nucleophile (e.g., ethanol derivative) under basic conditions.

Oxidation/Reduction : Adjust oxidation states using agents like NaBH₄ (for reduction) or KMnO₄ (for oxidation) to form the ethanol moiety.

- Key Reference : Similar fluorinated pyridine derivatives are synthesized via nucleophilic substitution and subsequent functionalization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists.

- Key Reference : Safety protocols for structurally related chloropyridine derivatives emphasize fume hood use and rigorous PPE .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR detects the ethanol proton (δ 1.5–2.0 ppm) and pyridine protons (δ 7.0–8.5 ppm).

- IR : O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) corresponds to the molecular formula C₈H₆ClF₃NO.

- Key Reference : Structural analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are validated using these techniques .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

- Methodological Answer :

- Hypothesis Testing : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).

- Isomer Analysis : Check for regioisomers via 2D NMR (e.g., NOESY for spatial proximity).

- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and substituent positions.

- Key Reference : X-ray crystallography resolves ambiguities in pyridine derivatives, as seen in 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol .

Q. What strategies optimize reaction yields in trifluoromethylpyridine derivatives?

- Methodological Answer :

- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to introduce trifluoromethyl groups.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

- Key Reference : High yields (>80%) are achieved for similar compounds via solvent and catalyst optimization .

Q. How do substituents (Cl, CF₃) influence the compound’s reactivity in medicinal chemistry?

- Methodological Answer :

- Electron-Withdrawing Effects : Cl and CF₃ groups increase electrophilicity, enhancing interactions with biological targets.

- Lipophilicity : Trifluoromethyl groups improve membrane permeability (logP ~2.5).

- Comparative Analysis : Replace Cl with F or Br to study bioactivity trends.

- Key Reference : Fluorinated pyridines in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show enhanced binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.